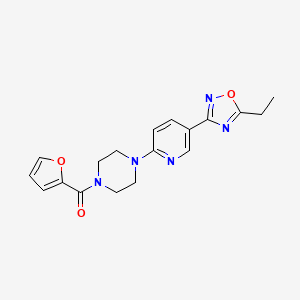![molecular formula C19H24F3N3O3S B2429508 N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2415623-51-5](/img/structure/B2429508.png)
N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[2-(trifluoromethyl)phenyl]oxamide is a complex organic compound characterized by the presence of a thiomorpholine ring, an oxan ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[2-(trifluoromethyl)phenyl]oxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiomorpholine and oxan intermediates, followed by their coupling with the trifluoromethyl-substituted phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[2-(trifluoromethyl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxan ring or the trifluoromethyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the thiomorpholine ring may yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.
Scientific Research Applications
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[2-(trifluoromethyl)phenyl]oxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[2-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets. The thiomorpholine and oxan rings, along with the trifluoromethyl-substituted phenyl group, contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- **N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Uniqueness
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[2-(trifluoromethyl)phenyl]oxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3S/c20-19(21,22)14-3-1-2-4-15(14)24-17(27)16(26)23-13-18(5-9-28-10-6-18)25-7-11-29-12-8-25/h1-4H,5-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKBNPLSENQZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate](/img/structure/B2429429.png)
![3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea](/img/structure/B2429431.png)

![N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2429434.png)


![2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2429439.png)
![9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2429441.png)
![1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2429442.png)

![2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2429445.png)
![4-Ethyl-5-fluoro-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2429446.png)
